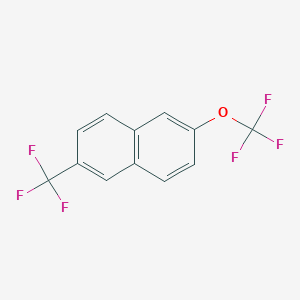

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. The incorporation of these fluorinated groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of organometallic bases or lithium dialkylamide-type bases in the presence of carbon dioxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

- Biological Activity : Compounds containing trifluoromethoxy and trifluoromethyl groups have shown significant biological activity. For example, studies indicate that naphthalene derivatives can inhibit monoamine oxidase enzymes, which are crucial for neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters, impacting mood and cognitive functions.

- Target Interactions : Preliminary findings suggest that 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene exhibits enhanced binding affinity to specific enzymes or receptors due to its fluorinated groups, indicating potential therapeutic applications in neuropharmacology.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. . This suggests that this compound may also possess significant antimicrobial properties.

Agrochemicals

The incorporation of fluorinated groups in agrochemical compounds often leads to improved metabolic stability and enhanced efficacy. The unique structural features of this compound could facilitate the development of new pesticides or herbicides with better performance profiles compared to existing products .

Material Science Applications

The physicochemical properties imparted by the trifluoromethoxy and trifluoromethyl groups make this compound suitable for applications in:

- Electronic Devices : Its stability and reactivity can be advantageous in the development of advanced electronic materials.

- Functional Materials : The compound's properties may enhance the performance of polymers or coatings used in various industrial applications .

Case Studies and Research Findings

- Trifluoromethoxylation Techniques : Recent studies have optimized reaction conditions for the dehydroxylative trifluoromethoxylation of aliphatic alcohols using silver salts as nucleophilic reagents. These advancements indicate that similar methodologies could be applied to synthesize derivatives of this compound effectively .

- Biological Target Evaluation : Ongoing research is evaluating the interactions of this compound with various biological targets, focusing on elucidating its mechanisms of action and interaction profiles with specific biomolecules.

Mechanism of Action

The mechanism by which 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to specific biological effects .

Comparison with Similar Compounds

2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene: A benzene derivative with similar functional groups but a different aromatic core.

Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group and a sulfone moiety, used in different chemical contexts.

Uniqueness: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications where other similar compounds may not be as effective .

Biological Activity

2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of trifluoromethoxy and trifluoromethyl groups significantly influences the compound's chemical properties, enhancing its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, including antitumor, antibacterial, and enzyme inhibition effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with two trifluorinated groups, which are known to impart unique electronic properties. The trifluoromethoxy group acts as a strong electron-withdrawing substituent, influencing the compound's overall reactivity and potential biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, β-trifluoromethyl vinylsulfones have been shown to inhibit tumor cell proliferation significantly. A study indicated that the introduction of a β-trans-trifluoromethyl group led to potent activity against various cancer cell lines, suggesting that similar modifications in this compound could yield comparable results .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3-27 | ES-2 | 14.5 | Antitumor |

| 3-29 | K562 | >25 | Reduced activity |

| 3-30 | HO-8190 | 24.3 | Antitumor |

Enzyme Inhibition Studies

Enzyme inhibition is another area where this compound may exhibit significant activity. Research on fluorinated compounds indicates that the trifluoromethoxy group can enhance binding affinity to various enzymes. For example, compounds containing trifluoroalkyl groups have been shown to inhibit cholinesterases effectively, which are critical targets in treating neurological disorders . Molecular docking studies could provide insights into how this compound interacts with these enzymes.

Case Study: Cholinesterase Inhibition

In a study examining new thienobenzo/naphtho-triazoles, several compounds demonstrated potent inhibition of butyrylcholinesterase (BChE). The best-performing candidate exhibited an IC50 value of approximately 48.8 µM . Given the structural similarities, it is plausible that our compound may show comparable or enhanced inhibitory effects against cholinesterases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of fluorinated compounds. The incorporation of trifluorinated groups has been linked to improved pharmacological profiles in several studies. For example, modifications at specific positions on the aromatic ring can lead to significant changes in biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves sequential introduction of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups onto a naphthalene backbone. A common approach uses difluorocarbene precursors (e.g., difluoromethyltriphenylphosphonium bromide) under basic conditions for fluoromethylation, followed by trifluoromethylation via copper-mediated cross-coupling or radical pathways . Key parameters include:

- Temperature control : Maintain 0–25°C during difluorocarbene generation to avoid side reactions.

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction homogeneity and fluorination efficiency.

- Catalyst optimization : Palladium or copper catalysts improve regioselectivity for the 2- and 6-positions.

Q. How do fluorinated substituents influence the compound’s electronic properties and stability?

Methodological Answer: The electron-withdrawing nature of -OCF₃ and -CF₃ groups reduces the electron density of the naphthalene ring, enhancing oxidative stability and resistance to electrophilic attack. Computational studies (e.g., DFT calculations) can quantify these effects:

- Hammett σ constants : -OCF₃ (σₚ = 0.52) and -CF₃ (σₚ = 0.61) significantly polarize the aromatic system.

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .

Advanced Research Questions

Q. What methodologies are recommended for assessing the risk of bias in toxicological studies involving this compound?

Methodological Answer: Follow systematic review frameworks, such as those outlined in the ATSDR Toxicological Profile, which include:

- Risk of Bias (RoB) questionnaires : Evaluate randomization, allocation concealment, and outcome reporting in animal studies (Table C-7, ).

- Confidence rating systems : Rate evidence quality using criteria like study design, consistency, and relevance to human exposure pathways (Steps 5–8 in ).

- Data extraction templates : Standardize collection of endpoints (e.g., hepatic/renal effects, genotoxicity) to minimize interpretation bias (Table C-2, ).

Q. How can researchers reconcile contradictory data on the compound’s metabolic pathways?

Methodological Answer: Address discrepancies using:

- Interspecies comparisons : Compare metabolite profiles in human liver microsomes vs. rodent models to identify species-specific cytochrome P450 (CYP) interactions.

- Isotopic labeling : Use ¹⁸O or ¹⁹F NMR to track trifluoromethoxy group stability during oxidation/reduction.

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from heterogeneous studies, adjusting for variables like dosing regimens or exposure duration .

Q. What in silico and in vitro models are effective for predicting environmental fate?

Methodological Answer:

- QSAR models : Predict biodegradation rates using descriptors like molar refractivity and topological surface area (e.g., EPI Suite™).

- Aquatic toxicity assays : Use Daphnia magna or algae models to assess bioaccumulation potential under OECD Test Guideline 305.

- Soil adsorption studies : Measure Koc (organic carbon partition coefficient) via batch equilibrium experiments to evaluate mobility in terrestrial systems .

Q. Data Gaps and Future Directions

- Mechanistic toxicology : Limited data exist on mitochondrial toxicity or epigenetic effects (e.g., DNA methylation changes). Prioritize RNA-seq or metabolomic profiling in chronic exposure models .

- Stereochemical impacts : The compound’s planar structure may limit chiral center studies, but derivatives with asymmetric fluorination could reveal stereoselective bioactivity .

Properties

Molecular Formula |

C12H6F6O |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)9-3-1-8-6-10(19-12(16,17)18)4-2-7(8)5-9/h1-6H |

InChI Key |

AMPLOZPQWQJEOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.